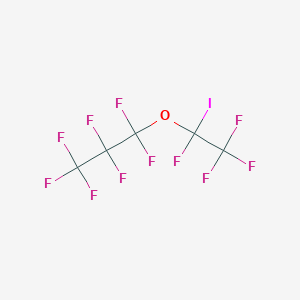

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

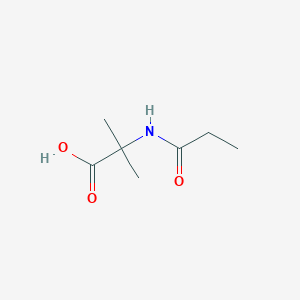

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane, also known as HFIEP, is a fluorinated compound with a wide range of applications in synthetic and analytical chemistry. It is a versatile reagent due to its ability to act as a strong nucleophilic fluorinating agent and its low reactivity towards other functional groups. HFIEP is used in a variety of reactions, such as fluorination, hydrolysis, and oxidation, and is particularly useful in the synthesis of fluorinated compounds. In addition, HFIEP has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects, as well as in laboratory experiments.

Applications De Recherche Scientifique

Fluorocarbon Refrigerants and Syntheses

Fluorocarbons, including compounds like 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane, have been pivotal in the development of refrigerants, foam expansion agents, aerosol propellants, and precision solvents. Since the 1930s, the synthesis and application of small fluorocarbons have evolved significantly, adapting to market demands and regulatory constraints. This progression highlights the transition from chlorofluorocarbons (CFCs) to hydrofluoroolefins (HFOs), emphasizing innovations in manufacturing methods and the environmental impact of these substances. Fluorocarbons' role in refrigeration technology, solvent applications, and their environmental safety designations are particularly noted, reflecting their commercial significance and regulatory compliance efforts (Sicard & Baker, 2020).

Polytetrafluoroethylene (PTFE) Synthesis

The synthesis of PTFE, closely related to the broader family of fluorocarbons, showcases the chemical and physical properties emerging from the homopolymerization of tetrafluoroethylene (TFE). This comprehensive review of PTFE's synthesis methods illuminates the relationship between synthesis conditions and the resulting material properties. PTFE's chemical inertness, hydrophobic nature, excellent thermal stability, and low friction coefficient make it invaluable across various industries, including electronics, aerospace, and medical fields. The review also discusses the industrial initiative to produce fluoropolymers locally, leveraging fluorspar reserves, which points to the strategic importance of fluorocarbon synthesis in material science and industrial applications (Puts, Crouse, & Améduri, 2019).

Safety and Environmental Considerations

The safety and environmental impact of fluorocarbons, including compounds similar to this compound, have been a critical area of research. Regulatory frameworks and environmental protocols such as the Montreal Protocol have led to the phasing out of CFCs and the adoption of hydrofluoroolefins (HFOs) as alternatives. The emphasis on safety, non-toxicology, and low environmental impact in the development and application of fluorocarbons reflects the industry's commitment to sustainability and environmental protection. Research on the reproductive and developmental toxicity of hydrofluorocarbons (HFCs) underscores the importance of assessing chemical safety in the context of their use as refrigerants, highlighting efforts to minimize adverse health effects and environmental damage (Ema, Naya, Yoshida, & Nagaosa, 2010).

Propriétés

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11IO/c6-1(7,2(8,9)10)4(14,15)18-5(16,17)3(11,12)13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGLHUFWWLOFCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)I)(F)F)(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379294 |

Source

|

| Record name | 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107432-46-2 |

Source

|

| Record name | 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

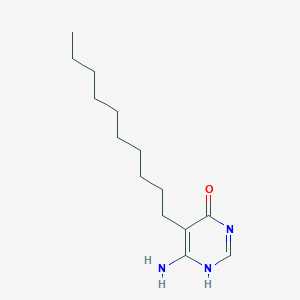

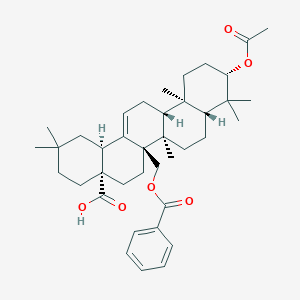

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)

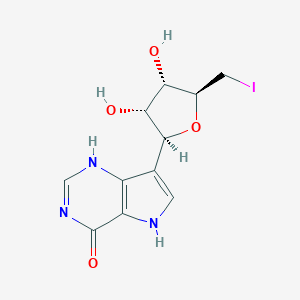

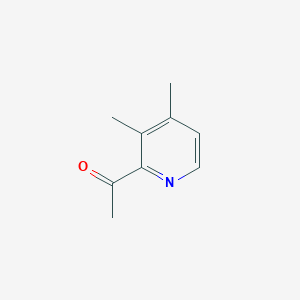

![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)

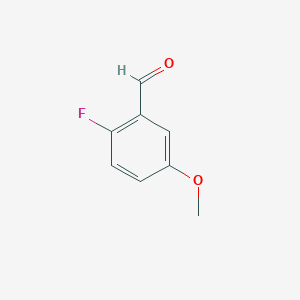

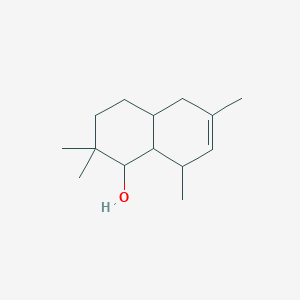

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)

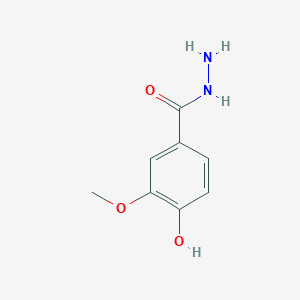

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)